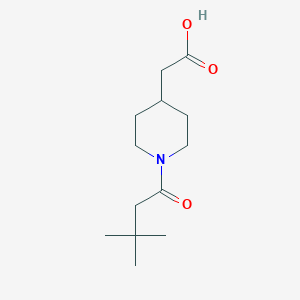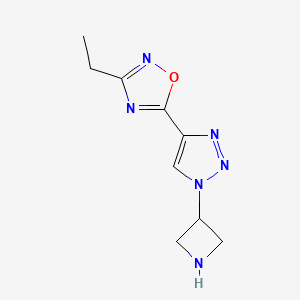
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole
Übersicht
Beschreibung
Azetidine and 1,2,3-triazole are two structural components of your compound. Azetidine is a four-membered ring with one nitrogen atom . It’s a component of many natural products and synthetic compounds exhibiting various biological activities . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms, known for its stability and versatility in various chemical reactions.
Molecular Structure Analysis
The molecular structure of a compound can be confirmed via spectroscopic methods such as 1H, 13C, 15N NMR spectroscopy, and HRMS .Chemical Reactions Analysis
Azetidines can participate in various chemical reactions. For instance, they can undergo aza-Michael addition with NH-heterocycles . The 1,2,3-triazole ring is generally stable and doesn’t readily participate in further reactions.Wissenschaftliche Forschungsanwendungen
Pharmaceutical Agent Synthesis
The azetidine and triazole moieties present in the compound are known for their utility in synthesizing pharmaceutical agents. Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (GABA), which plays a crucial role in the central nervous system as an inhibitory neurotransmitter . The triazole ring, often found in pharmacophores, contributes to a wide range of biological activities. This compound could be explored for the development of positive allosteric modulators of GABA_A receptors, potentially offering therapeutic benefits for neurological disorders.
Antioxidant Development
Compounds containing azetidine have been associated with antioxidant properties. The structural configuration of azetidine allows for the synthesis of novel amino acid derivatives that can act as antioxidants . Research into the development of antioxidants using this compound could lead to breakthroughs in combating oxidative stress-related diseases.
Antibacterial Agents
The azetidine core is a component of several pharmacologically significant molecules, including antibacterial agents . The compound’s potential for creating new β-lactam antibiotics, such as selenapenam and selenacepham, could be investigated, offering a new avenue for addressing antibiotic resistance.
Antiviral Research
Organoselenium compounds, which can be synthesized from azetidine derivatives, have shown significant antiviral activity . The compound could be utilized to develop new antiviral agents, possibly enhancing the treatment options for viral infections.
Hypertension Medication
Azetidine rings are present in the molecular structure of certain antihypertensive drugs, such as azelnidipine . Research into the applications of this compound for the synthesis of new antihypertensive medications could provide alternative treatments for high blood pressure.
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-[1-(azetidin-3-yl)triazol-4-yl]-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O/c1-2-8-11-9(16-13-8)7-5-15(14-12-7)6-3-10-4-6/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKVYXPJMYHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(N=N2)C3CNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl)-3-ethyl-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



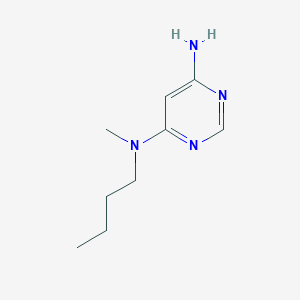
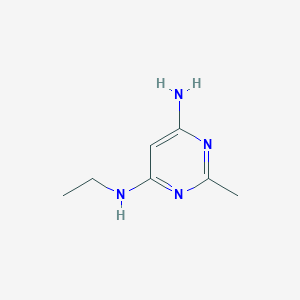
![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)

![1-{[(2-methoxyethyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470007.png)

![2-[1-(Oxolane-2-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470009.png)
![[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B1470010.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470016.png)

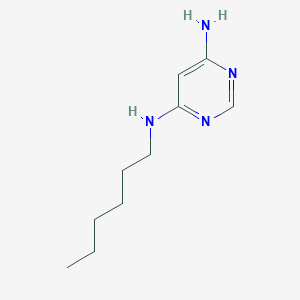
![1-[(2,5-dimethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470021.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470022.png)
